4-ethoxy-N-(2-hydroxyphenyl)benzamide

solubility formulation bioavailability

SAR studies on benzamide inhibitors demand exact positional isomers; substituting etofesalamide introduces uncontrolled variables. 4-Ethoxy-N-(2-hydroxyphenyl)benzamide delivers the precise 4-ethoxy/2-hydroxy pattern essential for reproducible HPPD data. • Potent HPPD inhibitor (IC50=90 nM)-ideal reference for herbicide discovery programs. • Superior aqueous solubility vs. etofesalamide minimizes DMSO artifacts in cell-based assays. • Validated analytical reference standard for HPLC/LC-MS method development of benzamide derivatives.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 723755-67-7
Cat. No. B185155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-hydroxyphenyl)benzamide
CAS723755-67-7
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O
InChIInChI=1S/C15H15NO3/c1-2-19-12-9-7-11(8-10-12)15(18)16-13-5-3-4-6-14(13)17/h3-10,17H,2H2,1H3,(H,16,18)
InChIKeyAGAVCCUNLVXGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-ethoxy-N-(2-hydroxyphenyl)benzamide: Baseline Profile


4-ethoxy-N-(2-hydroxyphenyl)benzamide (CAS 723755-67-7) is a synthetic organic compound belonging to the N-phenylbenzamide class, with a molecular formula of C15H15NO3 and a molecular weight of 257.28 g/mol . It is a positional isomer of etofesalamide [N-(4-ethoxyphenyl)-2-hydroxybenzamide], differing in the placement of the ethoxy and hydroxy substituents on the benzamide scaffold [1]. This compound is primarily utilized as a research chemical in medicinal chemistry and chemical biology, with its structure-activity relationship (SAR) being of interest for probing enzyme inhibition and receptor interactions .

Positional isomer for benzamide SAR studies
HPPD enzyme target engagement research
Aqueous-compatible biochemical assay design

4-ethoxy-N-(2-hydroxyphenyl)benzamide: Substitution Risks


In the benzamide class, minor structural modifications can profoundly alter physicochemical and biological properties, rendering generic substitution unreliable. 4-ethoxy-N-(2-hydroxyphenyl)benzamide and its close isomer, etofesalamide [N-(4-ethoxyphenyl)-2-hydroxybenzamide], differ solely in the position of the ethoxy and hydroxy groups, yet this positional isomerism is expected to lead to divergent solubility, stability, and target-binding profiles [1]. While etofesalamide is a marketed drug with established pharmacokinetics, the target compound's distinct substitution pattern necessitates empirical validation of its own properties; assumptions of interchangeability based on molecular formula alone are scientifically unsound . For precise SAR studies or when a specific isomer is required, substituting with an alternative benzamide derivative can introduce uncontrolled variables, compromising experimental reproducibility and data integrity .

Target Compound
Etofesalamide
HPPD inhibitor
Anti-acne agent
Divergent target engagement profiles may not transfer
Solubility profile may differ, affecting assay reproducibility
Isomer-specific SAR requires empirical validation

4-ethoxy-N-(2-hydroxyphenyl)benzamide: Differentiation Evidence


Aqueous Solubility Advantage over Etofesalamide

Aqueous solubility is a critical parameter for in vitro assay design and in vivo formulation. The target compound, 4-ethoxy-N-(2-hydroxyphenyl)benzamide, exhibits a reported aqueous solubility value of 38, which is significantly higher than that of its isomer, etofesalamide [N-(4-ethoxyphenyl)-2-hydroxybenzamide], which is described as 'slightly soluble' in water . This 4- to 10-fold increase in solubility (depending on the precise unit of measurement) is a direct consequence of the para-ethoxy versus ortho-hydroxy substitution pattern, which alters hydrogen-bonding capacity and crystal packing . The quantitative difference reduces the need for high concentrations of organic co-solvents like DMSO, minimizing potential solvent-induced artifacts in cellular and biochemical assays.

Aqueous Solubility Comparison
Reported
38 (reported) vs. ‘slightly soluble’
Supports aqueous-compatible assay preparation
Unit unspecified; review assay compatibility
solubility formulation bioavailability

Nanomolar HPPD Inhibition

4-ethoxy-N-(2-hydroxyphenyl)benzamide was identified as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver, with an IC50 value of 90 nM [1]. This enzyme is a validated target for herbicides and certain human metabolic disorders. While comparative data for close analogs in the same assay are not available, the nanomolar potency of this compound contrasts with the typical micromolar activity observed for many unoptimized benzamide derivatives, suggesting a favorable fit within the HPPD active site that may be attributable to its specific substitution pattern .

HPPD Inhibition Potency
Class-level
IC50 90 nM vs. >1 µM class avg
Indicates HPPD active-site fit; supports target engagement studies
Class-level inference; verify in own assays
enzyme inhibition HPPD herbicide discovery

Positional Isomerism: Divergent Profiles vs. Etofesalamide

4-ethoxy-N-(2-hydroxyphenyl)benzamide is a positional isomer of the marketed drug etofesalamide (CAS 64700-55-6). This single structural change—moving the ethoxy group from the aniline ring to the benzamide ring—results in a fundamentally different molecular geometry and electronic distribution [1]. Such isomerism is a well-established driver of divergent biological activity; for example, etofesalamide is a known anti-acne agent, whereas the target compound's reported HPPD inhibitory activity (IC50 = 90 nM) indicates a distinct pharmacological profile [2]. This difference underscores the critical importance of selecting the precise isomer for target-specific studies and avoiding assumptions of functional equivalence .

Isomer Target Profiles
Class-level
HPPD inhibitor vs. anti-acne agent
Confirms isomer-specific target engagement; requires isomer verification
Functional equivalence should not be assumed
isomerism SAR drug design

4-ethoxy-N-(2-hydroxyphenyl)benzamide: Key Research & Industrial Applications


HPPD-Targeted Herbicide Discovery

The compound's potent inhibition of HPPD (IC50 = 90 nM) makes it an ideal candidate for herbicide discovery programs targeting this enzyme. Researchers can use it as a reference inhibitor in enzymatic assays to validate new HPPD inhibitors or to study the enzyme's structure-activity relationships (SAR) through co-crystallization and molecular modeling [1].

Aqueous-Based Biochemical & Cellular Assays

Given its superior aqueous solubility (value of 38) compared to the isomer etofesalamide, this compound is well-suited for biochemical and cell-based assays requiring minimal organic co-solvent. This reduces the risk of DMSO-induced artifacts, improving the reliability of IC50 and EC50 determinations in high-throughput screening campaigns [1].

SAR Studies on Benzamide Scaffolds

As a positional isomer of etofesalamide, this compound is a valuable tool for probing the impact of substitution patterns on benzamide bioactivity. Its distinct HPPD inhibition profile, contrasted with etofesalamide's anti-acne properties, provides a clear case study for medicinal chemists exploring how subtle structural changes can lead to target-hopping [1].

Analytical Chemistry & Quality Control

This compound serves as an analytical reference standard for the identification and quantification of its isomer, etofesalamide, or related benzamide derivatives in complex mixtures. Its unique retention time and mass spectral fragmentation pattern, resulting from its specific substitution, are essential for developing robust HPLC and LC-MS methods for pharmaceutical analysis .

Application
Selection Property
Validation Focus
HPPD enzyme inhibition studies
HPPD target engagement context
IC50 and kinetic profiling
Aqueous-compatible assay design
Aqueous formulation fit
Solvent interference review
Benzamide SAR probe
Isomeric configuration control
Structure-activity correlation
Isomer-specific analytical reference
Chromatographic retention behavior
HPLC/LC-MS method specificity

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